N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a dimethoxyphenyl group and an oxazole ring
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is bacterial RNA polymerase (RNAP) . RNAP is a key enzyme involved in the synthesis of RNAs in bacteria and is an attractive drug target .
Mode of Action
The compound interacts with the switch region of the bacterial RNAP . This region can be divided into three pockets: the hydrogen bond sub-pocket, the cleft sub-pocket, and the hydrophobic pocket . The interaction of the compound with these pockets inhibits the function of RNAP, thereby disrupting bacterial RNA synthesis .
Biochemical Pathways
The inhibition of RNAP disrupts the transcription process in bacteria, affecting the production of essential proteins and enzymes . This disruption can lead to the death of the bacteria, providing the compound with its antimicrobial activity .
Pharmacokinetics
The compound’s ability to inhibit bacterial rnap suggests that it may have good bioavailability .
Result of Action
The compound displays potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as 2,4-dimethoxybenzaldehyde and an amine derivative.
Introduction of the Carboxamide Group: This step involves the reaction of the oxazole intermediate with a carboxylic acid derivative under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against Gram-positive bacteria.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide can be compared with other similar compounds, such as:
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Known for its antiproliferative activity.
N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea: Studied for its potential therapeutic applications in cancer and inflammation.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8-13(20-9(2)15-8)14(17)16-11-6-5-10(18-3)7-12(11)19-4/h5-7H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOQMSSGYIVIQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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